1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride
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Overview
Description
1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride is a chemical compound with the molecular formula C13H18ClN.
Preparation Methods
The synthesis of 1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride involves several steps. One of the key synthetic routes includes the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This method has been developed to produce the compound in multigram quantities, making it suitable for industrial production .
Chemical Reactions Analysis
1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, leading to changes in their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[2.1.1]hexane hydrochloride: This compound has a similar bicyclic structure but lacks the benzyl group.
Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic core but have different substituents.
The uniqueness of this compound lies in its specific structural features and the presence of the benzyl group, which can influence its chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-2-azabicyclo[2.1.1]hexane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)6-12-7-11(8-12)9-13-12;/h1-5,11,13H,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFFHFYIEJJJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225136-10-5 |
Source
|
Record name | 1-benzyl-2-azabicyclo[2.1.1]hexane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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